molecular formula C6H7FN2O2 B038168 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 112706-72-6

6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B038168
CAS No.: 112706-72-6
M. Wt: 158.13 g/mol
InChI Key: RYMZDTGSHINPJH-UHFFFAOYSA-N
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Description

LRGILS-NH2 (TFA) is a synthetic peptide that serves as a control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. This compound is used in various biological studies to understand the role of PAR-2 in physiological processes. The peptide sequence is Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, with a trifluoroacetate (TFA) salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods: Industrial production of LRGILS-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the LRGILS-NH2 peptide itself, with TFA as a counterion .

Scientific Research Applications

LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Some key applications include:

Comparison with Similar Compounds

Uniqueness: LRGILS-NH2 (TFA) is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGRL-NH2. This allows researchers to specifically study the effects of PAR-2 activation without interference from non-specific peptide effects .

Properties

IUPAC Name

6-fluoro-1,5-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZDTGSHINPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628605
Record name 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112706-72-6
Record name 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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